molecular formula C8H16O B7767769 3-Octanone CAS No. 106-68-3(3-octanone); 541-85-5(5-methyl-3-heptanone)

3-Octanone

Cat. No. B7767769
M. Wt: 128.21 g/mol
InChI Key: RHLVCLIPMVJYKS-UHFFFAOYSA-N
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Patent
US06605746B2

Procedure details

Quantification shows that 606.3 g 6-methylheptanone (4.73 mole) were obtained, which corresponds to a 95.4% yield of methylheptanone in relation to isovaleral. The isovaleraldehyde conversion is 99.2%.
Quantity
606.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95.4%

Identifiers

REACTION_CXSMILES
C[CH:2]([CH3:9])[CH2:3][CH2:4][CH2:5][C:6](=[O:8])[CH3:7].[CH3:10]C(CC=O)C>>[CH3:10][CH2:7][C:6](=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2][CH3:9]

Inputs

Step One
Name
Quantity
606.3 g
Type
reactant
Smiles
CC(CCCC(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
product
Smiles
CCC(CCCCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06605746B2

Procedure details

Quantification shows that 606.3 g 6-methylheptanone (4.73 mole) were obtained, which corresponds to a 95.4% yield of methylheptanone in relation to isovaleral. The isovaleraldehyde conversion is 99.2%.
Quantity
606.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95.4%

Identifiers

REACTION_CXSMILES
C[CH:2]([CH3:9])[CH2:3][CH2:4][CH2:5][C:6](=[O:8])[CH3:7].[CH3:10]C(CC=O)C>>[CH3:10][CH2:7][C:6](=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2][CH3:9]

Inputs

Step One
Name
Quantity
606.3 g
Type
reactant
Smiles
CC(CCCC(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
product
Smiles
CCC(CCCCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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